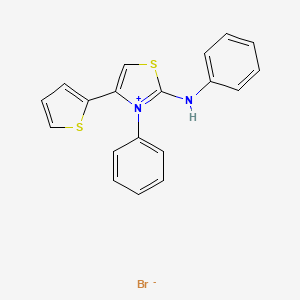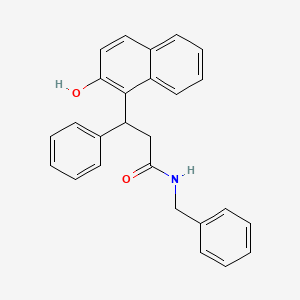![molecular formula C26H31NO B5166045 2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide](/img/structure/B5166045.png)
2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]acetamide is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
The synthesis of 2,2-diphenyl-N-[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]acetamide typically involves multiple steps The initial step often includes the formation of the tricyclo[331Common synthetic routes may involve the use of reagents such as phenylmagnesium bromide and acetic anhydride under controlled conditions . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and advanced purification techniques.
Analyse Chemischer Reaktionen
2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of novel pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide stands out due to its unique tricyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
1-Phenyladamantane: Known for its rigid structure and use in medicinal chemistry.
2,2,2-Triphenylacetamide: Another compound with multiple phenyl groups, used in various chemical syntheses.
This compound’s uniqueness lies in its combination of the tricyclic core with the diphenylacetamide moiety, offering a versatile platform for further chemical modifications and applications.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO/c1-18(26-15-19-12-20(16-26)14-21(13-19)17-26)27-25(28)24(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-11,18-21,24H,12-17H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTUUVPXCBWAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5165965.png)
![6-bromo-3-[5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B5165972.png)
![methyl 6a-(4-methylphenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5165977.png)
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B5165997.png)



![ethyl 3-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]amino}benzoate](/img/structure/B5166023.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(methylthio)acetamide](/img/structure/B5166036.png)
![11-(3-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5166039.png)
![4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-methyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5166040.png)

![N-(2,4-DIFLUOROPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5166063.png)
![4-bromo-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B5166068.png)
